molecular formula C18H18N4O3 B13360748 N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13360748
M. Wt: 338.4 g/mol
InChI Key: XUOWBKKIURSYCX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide: is a chemical compound with the molecular formula C18H18N4O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.

    Attachment of the Carboxamide Group: The carboxamide group is attached through an amide coupling reaction, often using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, alkyl, or aryl groups.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with various biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate cellular processes by inhibiting or activating these targets, leading to various biochemical and physiological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-pyridinyl)urea

Comparison:

  • Structural Differences: While these compounds share similar aromatic rings and functional groups, their specific arrangements and substitutions differ.
  • Unique Properties: N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique in its combination of a pyrazole ring with a carboxamide group, which may confer distinct biological activities and chemical reactivity.
  • Applications: Each compound may have unique applications based on its specific structure and properties, making them valuable for different areas of research and industry.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-12-14(11-20-22(12)17-6-4-5-9-19-17)18(23)21-15-8-7-13(24-2)10-16(15)25-3/h4-11H,1-3H3,(H,21,23)

InChI Key

XUOWBKKIURSYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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